Dinonyl phthalate
Overview
Description
Synthesis Analysis
The synthesis of compounds related to dinonyl phthalate, such as phthalides, can be achieved through various methods. For instance, a ligand-promoted palladium(II)-catalyzed synthesis from benzoic acids and bromoalkynes has been reported, allowing the creation of phthalides with different functional groups (Shi et al., 2019). Another method involves a metal-free synthesis of 3-substituted phthalides through a reductive hydroiodination of 2-alkynylbenzoates (Kawaguchi et al., 2017).
Molecular Structure Analysis
The molecular structure of phthalate compounds, including dinonyl phthalate, is characterized by a benzenedicarboxylic acid core with various alkyl or aryl groups. The structure influences their physical and chemical properties, such as solubility and reactivity.
Chemical Reactions and Properties
Phthalates, including dinonyl phthalate, undergo various chemical reactions. These compounds can form coordination polymers with uranyl and other metals, as seen in the synthesis of uranyl coordination polymers using phthalic acid (Wei et al., 2017). Additionally, the Wacker oxidation process has been applied to phthalimide protected allylic amines to produce beta-amino acids, demonstrating the versatility of phthalate derivatives in chemical synthesis (Weiner et al., 2009).
Physical Properties Analysis
The physical properties of dinonyl phthalate, such as its diffusivity, have been studied. For instance, the liquid diffusivities of various derivatives in dinonyl phthalate were reported, highlighting its role as a solvent in chromatographic processes (Álvarez et al., 1983).
Chemical Properties Analysis
The chemical properties of dinonyl phthalate are influenced by its molecular structure. For example, the synthesis and electropolymerization of bis(phenylthieno[3,2-b]thiophenes)–(4,4'-dinonyl-2,2'-bithiazole) co-monomer demonstrate the ability of dinonyl phthalate derivatives to form complex polymers with specific electronic properties (Sezer et al., 2016).
Scientific Research Applications
Cellular Research : DNP is used as an oil for separating fat cells from buffer, exhibiting normal lipogenesis and sensitivity to insulin (Gliemann et al., 1972).
Material Science : It is a high molecular weight phthalate used as a plasticizer in various products, including flexible vinyl, consumer products, flooring, wall coverings, food contact applications, and medical devices (Hauser & Calafat, 2005).
Chromatography : In gas-liquid chromatography, DNP is used to measure the liquid diffusivities of various derivatives and to separate butane mixture gases (Álvarez et al., 1983); (Xiao-ming, 2004).
Polymer Science : DNP acts as a nonpolymerizable additive in the photoinduced polymerization of oligo(carbonate dimethacrylate) to form porous polymeric materials (Baten’kin et al., 2011).
Thermodynamic Studies : It is employed in studying the thermodynamics of hydrocarbon sorption (Vigdergauz et al., 1972).
Endocrine Research : DNP, along with other phthalates, has been studied for its effects on the endocrine system, including antiandrogenic and androgenic activities (Shen et al., 2009).
Environmental Studies : Its presence in sewage sludge and indoor environments has been investigated for assessing environmental contamination and human exposure (Berset & Etter-Holzer, 2001); (Wang et al., 2017).
Public Health : Research has been conducted on DNP's role in public health, such as its use in children's toys and the associated safety concerns (Shea, 2003).
Biochemical Properties : DNP is recognized for its various physicochemical and biochemical properties, making it a subject of study in itself (Abraham & Acree, 2015).
Safety And Hazards
properties
IUPAC Name |
dinonyl benzene-1,2-dicarboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H42O4/c1-3-5-7-9-11-13-17-21-29-25(27)23-19-15-16-20-24(23)26(28)30-22-18-14-12-10-8-6-4-2/h15-16,19-20H,3-14,17-18,21-22H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DROMNWUQASBTFM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCOC(=O)C1=CC=CC=C1C(=O)OCCCCCCCCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H42O4 | |
Record name | DINONYL PHTHALATE | |
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DSSTOX Substance ID |
DTXSID9047966 | |
Record name | 1,2-Benzenedicarboxylic acid, dinonyl ester | |
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Molecular Weight |
418.6 g/mol | |
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Physical Description |
Dinonyl phthalate is an odorless colorless liquid. (USCG, 1999), Liquid, Colorless liquid; [Hawley] | |
Record name | DINONYL PHTHALATE | |
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Record name | 1,2-Benzenedicarboxylic acid, 1,2-dinonyl ester, branched and linear | |
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Boiling Point |
775 °F at 760 mmHg (USCG, 1999), 413 °C | |
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Flash Point |
420 °F (USCG, 1999), 420 °F; 215 °C /(method not specified)/ | |
Record name | DINONYL PHTHALATE | |
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Solubility |
Phthalate esters are soluble to various extents in many common organic solvents and oils, but have a relatively low solubility in water. /Phthalate esters/, Insoluble in water | |
Record name | DINONYL PHTHALATE | |
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Density |
0.97 (USCG, 1999) - Less dense than water; will float, 0.972 at 20 °C | |
Record name | DINONYL PHTHALATE | |
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Vapor Pressure |
0.00000051 [mmHg], VP: 1 mm Hg at 205 °C | |
Record name | Dinonyl phthalate | |
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Product Name |
Dinonyl phthalate | |
Color/Form |
Colorless liquid | |
CAS RN |
84-76-4, 68515-45-7, 68648-92-0 | |
Record name | DINONYL PHTHALATE | |
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